RCS-4 N-(4-hydroxypentyl) metabolite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

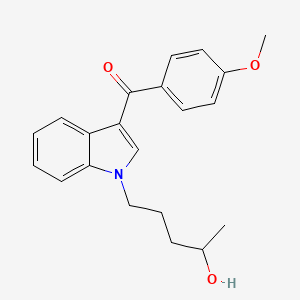

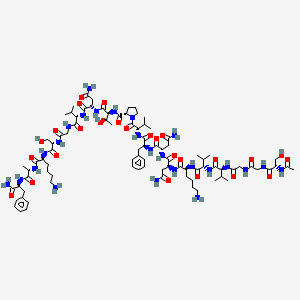

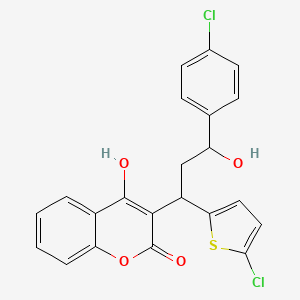

RCS-4 N-(4-hydroxypentyl) metabolite is a major urinary metabolite of RCS-4, a synthetic cannabinoid . It is characterized by O-demethylation/monohydroxylation of the N-pentyl chain . This metabolite is potentially useful as a metabolic marker for the identification of RCS-4 ingestion and is intended for research and forensic purposes .

Synthesis Analysis

The synthesis of RCS-4 N-(4-hydroxypentyl) metabolite involves various metabolic reactions. With 1-hour human hepatocyte incubation and TOF high-resolution MS, 18 RCS-4 metabolites were identified . Most metabolites were hydroxylated with or without demethylation, carboxylation, and dealkylation followed by glucuronidation . O-demethylation was the most common biotransformation and generated the major metabolite .Molecular Structure Analysis

RCS-4 N-(4-hydroxypentyl) metabolite is structurally similar to certain JWH compounds, synthetic cannabinoids used in herbal mixtures . It contains five deuterium atoms at the 2, 4, 5, 6, and 7 positions .Chemical Reactions Analysis

The chemical reactions involved in the metabolism of RCS-4 N-(4-hydroxypentyl) metabolite include hydroxylation, demethylation, carboxylation, and dealkylation . These reactions are followed by glucuronidation . An additional sulfated metabolite was also observed .Physical And Chemical Properties Analysis

The molecular weight of RCS-4 N-(4-hydroxypentyl) metabolite is 337.4 g/mol . It has a topological polar surface area of 51.5 Ų . The compound has a rotatable bond count of 7 .Applications De Recherche Scientifique

Forensic Chemistry & Toxicology

RCS-4 N-(4-hydroxypentyl) metabolite is used in the field of forensic chemistry and toxicology . It serves as an analytical reference standard, which is crucial for the identification and quantification of substances in forensic samples .

Cannabinoid Research

This compound is structurally similar to certain JWH compounds, which are synthetic cannabinoids . Therefore, it is used in cannabinoid research, particularly in studying the effects and mechanisms of synthetic cannabinoids .

Drug Abuse Research

RCS-4 N-(4-hydroxypentyl) metabolite is also used in the study of drug abuse . As a potential metabolite of RCS-4, a synthetic cannabinoid identified in herbal mixtures , it helps researchers understand the metabolism and effects of such substances in the body .

Mass Spectrometry

In the field of mass spectrometry, RCS-4 N-(4-hydroxypentyl) metabolite is used as a reference standard . It aids in the identification and quantification of substances, contributing to the accuracy and reliability of mass spectrometry results .

Neuroscience

Given its structural similarity to synthetic cannabinoids, RCS-4 N-(4-hydroxypentyl) metabolite is used in neuroscience research . It helps in studying the effects of synthetic cannabinoids on the nervous system .

Development of Internal Standards

RCS-4 N-(4-hydroxypentyl) metabolite is used in the development of internal standards for GC- or LC-mass spectrometry . These standards are essential for ensuring the accuracy and precision of analytical measurements .

Mécanisme D'action

Propriétés

IUPAC Name |

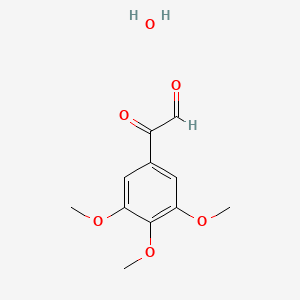

[1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO3/c1-15(23)6-5-13-22-14-19(18-7-3-4-8-20(18)22)21(24)16-9-11-17(25-2)12-10-16/h3-4,7-12,14-15,23H,5-6,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAZEFGKZWEFTG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701043094 |

Source

|

| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

RCS-4 N-(4-hydroxypentyl) metabolite | |

CAS RN |

1448893-03-5 |

Source

|

| Record name | [1-(4-hydroxypentyl)indol-3-yl]-(4-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701043094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

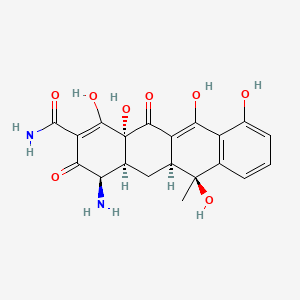

![(6aS,7aR,8S,11aR,12aS)-5,6a,7,7a,8,9,11a,12a-Octahydro-4,8,11,11a,13-pentahydroxy-12a-methyl-5,9-dioxo-6,8-methano-6H-benzo[c]xanthene-10-carboxamide](/img/structure/B584331.png)

![2-[[5-[(2-Hydroxyphenyl)iminomethyl]thiophen-2-yl]methylideneamino]phenol](/img/structure/B584349.png)